molecular formula C9H5ClN2O2S B1626099 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole CAS No. 2104-06-5

2-Chloro-4-(4-nitrophenyl)-1,3-thiazole

Cat. No. B1626099
CAS RN: 2104-06-5
M. Wt: 240.67 g/mol
InChI Key: SHJDBRMCLKFOJO-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-nitrophenyl)-1,3-thiazole is a synthetic compound that has shown promising results in scientific research applications. This compound is known for its unique chemical structure, which makes it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole involves the inhibition of enzymes that play a crucial role in various biological processes. This compound binds to the active site of enzymes and prevents them from carrying out their normal function. The inhibition of enzymes by 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole has been shown to have therapeutic potential in the treatment of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole are diverse and depend on the specific enzyme that is inhibited. The inhibition of carbonic anhydrases by this compound has been shown to have potential in the treatment of glaucoma and other diseases that involve the dysfunction of this enzyme. The inhibition of metalloproteinases and proteases by 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole has been shown to have potential in the treatment of cancer and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole in lab experiments include its potency as an enzyme inhibitor, its unique chemical structure, and its availability for purchase from chemical suppliers. The limitations of using this compound in lab experiments include its potential toxicity, the need for specialized equipment for handling and storage, and the limited knowledge of its long-term effects.

Future Directions

There are several future directions for the use of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole in scientific research. One direction is the identification of new enzymes that can be targeted by this compound. Another direction is the development of new synthetic methods for the preparation of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole and related compounds. Additionally, the potential of this compound as a therapeutic agent for the treatment of various diseases should be explored further. Finally, the long-term effects of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole on human health and the environment should be investigated to ensure its safe use in scientific research.
In conclusion, 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole is a valuable tool for studying various biological processes. Its unique chemical structure and potent enzyme inhibition make it a promising compound for future scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole have been discussed in this paper.

Scientific Research Applications

2-Chloro-4-(4-nitrophenyl)-1,3-thiazole has been extensively used in scientific research applications. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrases, metalloproteinases, and proteases. This compound has also been used as a fluorescent probe for the detection of thiols and as a precursor for the synthesis of other biologically active compounds.

properties

IUPAC Name

2-chloro-4-(4-nitrophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJDBRMCLKFOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510863
Record name 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-nitrophenyl)-1,3-thiazole

CAS RN

2104-06-5
Record name 2-Chloro-4-(4-nitrophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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